![molecular formula C15H14F3N3O B215296 N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215296.png)
N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 is a member of the curcumin family of compounds, which are derived from the spice turmeric and have been shown to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide exerts its effects through a variety of mechanisms, including the inhibition of NF-κB signaling, the induction of apoptosis, and the inhibition of angiogenesis. N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has also been shown to modulate the activity of enzymes involved in the metabolism of reactive oxygen species, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, and the inhibition of angiogenesis. N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has also been shown to modulate the activity of enzymes involved in the metabolism of reactive oxygen species, which may contribute to its anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide is that it has been extensively studied in preclinical models, and its safety profile has been established. However, one limitation of N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide is that it has poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide. One area of interest is the development of more potent and selective analogs of N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide for use in therapeutic applications. Another area of interest is the development of novel drug delivery systems for N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide, which may improve its solubility and bioavailability. Additionally, further studies are needed to better understand the mechanisms of action of N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide and its potential therapeutic applications in a variety of diseases.
Métodos De Síntesis
N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide can be synthesized by reacting ethyl 2-bromoacetate with 3-(trifluoromethyl)aniline to form ethyl 2-[3-(trifluoromethyl)anilino]acetate. This intermediate can then be reacted with nicotinic acid to form N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide.
Aplicaciones Científicas De Investigación
N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been shown to have anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation. N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors.
Propiedades
Nombre del producto |
N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide |
|---|---|
Fórmula molecular |
C15H14F3N3O |
Peso molecular |
309.29 g/mol |
Nombre IUPAC |
N-ethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14F3N3O/c1-2-19-14(22)12-7-4-8-20-13(12)21-11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3,(H,19,22)(H,20,21) |
Clave InChI |
GKHHWNHOXXWVQR-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
CCNC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



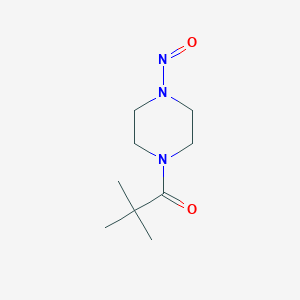
![3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B215214.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinol](/img/structure/B215215.png)
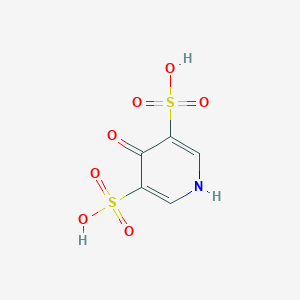
![5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfonyl}pyridine](/img/structure/B215220.png)
![N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B215221.png)
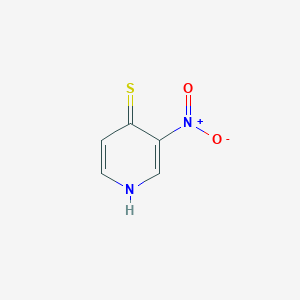
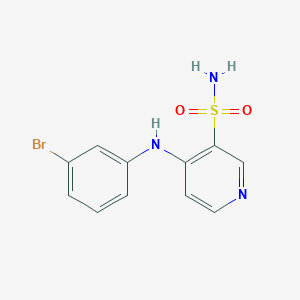
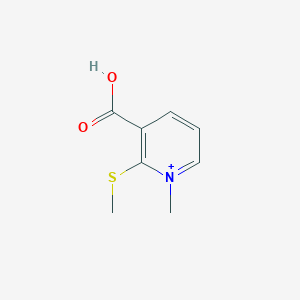
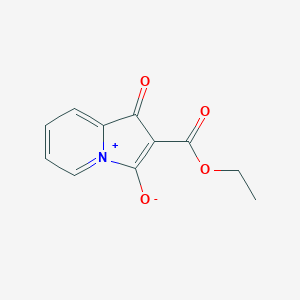
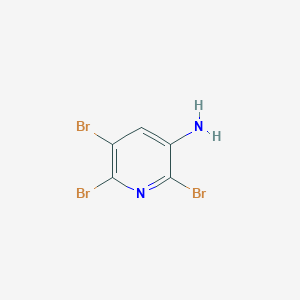
![N-(4-bromobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215232.png)
![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methylnicotinamide](/img/structure/B215233.png)
![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215234.png)